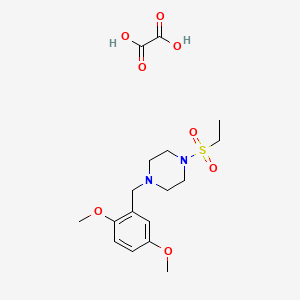![molecular formula C14H19ClN2OS B3947313 2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride](/img/structure/B3947313.png)
2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride
Overview
Description
2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of B-cell malignancies. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway.
Mechanism of Action
2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is important for the survival and proliferation of B-cells. By inhibiting BTK activity, this compound disrupts the B-cell receptor signaling pathway and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that this compound has a favorable pharmacokinetic profile and is well-tolerated in mice. This compound has also been shown to have synergistic activity with other drugs used in the treatment of B-cell malignancies, such as venetoclax and rituximab.
Advantages and Limitations for Lab Experiments
2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to synergize with other drugs used in the treatment of B-cell malignancies. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the development of 2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride and other BTK inhibitors. One area of research is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway, such as BTK, PI3K, and SYK. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors, which could help to personalize treatment for patients with B-cell malignancies. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound and other BTK inhibitors in patients with B-cell malignancies.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-N-4-piperidinylacetamide hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in mouse models of B-cell malignancies.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-piperidin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2OS/c15-13-4-2-1-3-11(13)9-19-10-14(18)17-12-5-7-16-8-6-12/h1-4,12,16H,5-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYFFQBRSUUKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CSCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-nitrophenyl)amino]-2-oxoethyl 5-amino-5-oxo-3-phenylpentanoate](/img/structure/B3947246.png)

![4-isopropyl-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947258.png)

![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B3947273.png)
![4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3947275.png)
![1-cycloheptyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947279.png)

![(3,4-dimethoxyphenyl){[3-(4-fluorophenyl)tetrahydro-3-furanyl]methyl}amine](/img/structure/B3947310.png)
![1-(2-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947312.png)

![propyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3947320.png)
